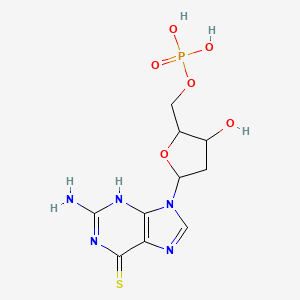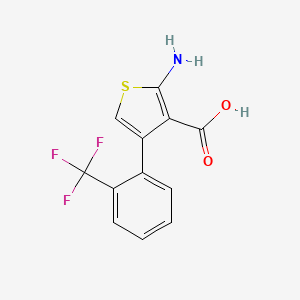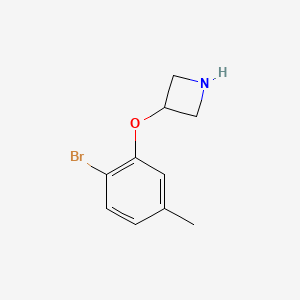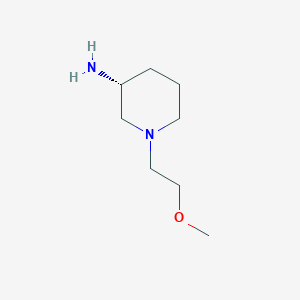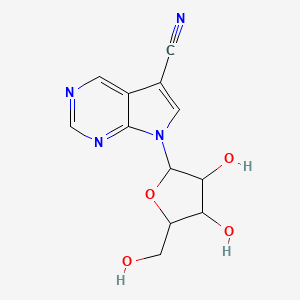
7-(Cyano)-7-deazaguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Cyano)-7-deazaguanosine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is a derivative of guanosine, where the nitrogen atom at the seventh position is replaced by a carbon atom, and a cyano group is attached to this carbon. This structural modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyano)-7-deazaguanosine typically involves the modification of guanosine through a series of chemical reactionsThis can be achieved through the use of cyanoacetylation reactions, where cyanoacetamide derivatives are used as the cyano source . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the compound from reaction mixtures. Advanced techniques like chromatography and recrystallization are employed to achieve the desired quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Cyano)-7-deazaguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce various substituents at specific positions on the deazaguanosine ring.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with different functional groups, which can be tailored for specific research or industrial applications.
Applications De Recherche Scientifique
7-(Cyano)-7-deazaguanosine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Cyano)-7-deazaguanosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The cyano group at the seventh position plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. In biological systems, the compound can be incorporated into nucleic acids, affecting their stability and function . The molecular pathways involved include the inhibition of specific enzymes and the modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Deazaguanosine: Lacks the cyano group at the seventh position, resulting in different chemical and biological properties.
7-Methyl-7-deazaguanosine: Contains a methyl group instead of a cyano group, leading to variations in reactivity and applications.
7-Aminomethyl-7-deazaguanosine: Features an aminomethyl group, which alters its interactions with biological molecules.
Uniqueness
7-(Cyano)-7-deazaguanosine is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential for use in various scientific and industrial applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
57128-90-2 |
|---|---|
Formule moléculaire |
C12H12N4O4 |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H12N4O4/c13-1-6-3-16(11-7(6)2-14-5-15-11)12-10(19)9(18)8(4-17)20-12/h2-3,5,8-10,12,17-19H,4H2 |
Clé InChI |
ZCWGWIQDNSSWQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


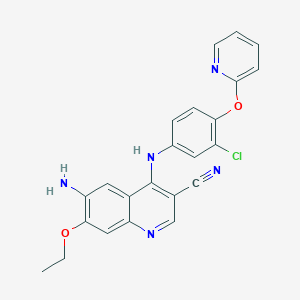
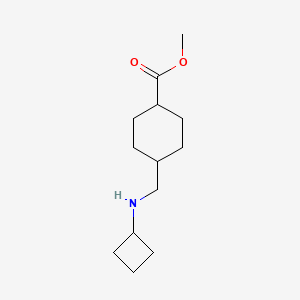

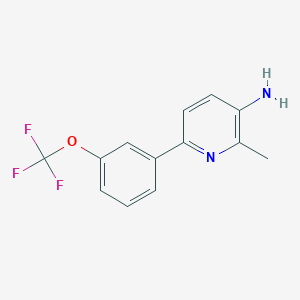
![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)
